4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide
描述
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapy for various B-cell malignancies.
作用机制
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. By blocking these pathways, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide induces apoptosis in B cells and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have potent activity against BTK and to inhibit the growth of B-cell malignancies in preclinical models. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One advantage of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has shown good efficacy in preclinical models of B-cell malignancies, suggesting that it may be a promising therapy for these diseases. However, one limitation of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is that it may not be effective in all patients, as some B-cell malignancies may have alternative survival pathways that are not dependent on BTK.
未来方向
There are several potential future directions for the development of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide as a therapy for B-cell malignancies. One possibility is to investigate its efficacy in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another direction is to explore its use in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide could be tested in clinical trials to determine its safety and efficacy in patients with B-cell malignancies.
科学研究应用
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B cells.
属性
IUPAC Name |
4-(4-fluoroanilino)-N-(thiophen-2-ylmethyl)piperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S2/c18-13-3-5-14(6-4-13)20-15-7-9-21(10-8-15)17(22)19-12-16-2-1-11-23-16/h1-6,11,15,20H,7-10,12H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWLGSBNZJDVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C(=S)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。